Furaltadone

Vue d'ensemble

Description

La lévofuraltadone est un dérivé nitrofurané connu pour ses propriétés antiprotozoaires et antibactériennes. Elle a été principalement utilisée dans le traitement de la trypanosomiase et a montré son efficacité chez la souris . Contrairement aux autres nitrofuranes, la lévothis compound a une incidence plus faible de polynévrite, un effet secondaire grave associé à la thérapie par nitrofurazone .

Applications De Recherche Scientifique

Levofuraltadone has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying nitrofuran chemistry.

Biology: Investigated for its effects on protozoal and bacterial infections.

Medicine: Explored for its potential in treating trypanosomiasis and other infections.

Industry: Utilized in the development of new antibacterial agents.

Mécanisme D'action

Target of Action

Furaltadone is a member of the nitrofuran family of antibiotics, which includes nitrofurazone, nitrofurantoin, and furazolidone . These antibiotics are known for their ability to act on multiple targets, making them less prone to developing resistance to bacteria . .

Mode of Action

Nitrofuran antibiotics, in general, are believed to work by inhibiting several bacterial enzymatic processes . This broad-spectrum activity allows them to interfere with a variety of cellular functions, disrupting the normal operations of bacterial cells.

Biochemical Pathways

Given its classification as a nitrofuran antibiotic, it is likely that this compound affects multiple biochemical pathways within bacterial cells, contributing to its broad-spectrum antibacterial activity .

Pharmacokinetics

A study on preruminant calves showed that after a single oral dosage of this compound, the mean maximum plasma concentration was achieved approximately 3 hours after administration . The final elimination half-lives of this compound were around 2.5 hours . .

Result of Action

This compound is an antibiotic drug that is widely used for the treatment of coccidiosis, intestinal infection, and turkey blackhead . Its action results in the inhibition of bacterial growth, thereby helping to control these infections. Excessive use of this compound may have some negative consequences for humans and domestic animals .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other interfering pollutant ions can affect the detection and quantification of this compound . Furthermore, the method of administration and the specific environment within the host organism can also impact the drug’s action.

Analyse Biochimique

Biochemical Properties

Furaltadone interacts with various enzymes and proteins within the cell .

Cellular Effects

This compound has been shown to have cytotoxic effects on certain cell lines . It affects cell viability and growth, colony-forming ability, LDH release, and O2 consumption .

Molecular Mechanism

It is known to interact with the Mitogen-activated protein kinase 9, a type of kinase .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models .

Metabolic Pathways

This compound is rapidly and extensively metabolized . The primary metabolic pathway identified begins with nitro-reduction to the aminofuran derivative . Two major metabolites are produced: 3-amino-2-oxazolidone (AOZ) or beta-hydroxyethylhydrazine (HEH) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La lévofuraltadone est synthétisée par une série de réactions chimiques impliquant le noyau nitrofuran. La préparation implique généralement la réaction du 5-nitrofurfural avec la morpholine et la cyclisation subséquente pour former le cycle oxazolidinone . Les conditions réactionnelles comprennent souvent l'utilisation de solvants comme le diméthylsulfoxyde (DMSO) et de catalyseurs pour faciliter le processus de cyclisation .

Méthodes de production industrielle

La production industrielle de lévothis compound implique une synthèse à grande échelle utilisant des voies chimiques similaires, mais optimisées pour des rendements et une pureté plus élevés. Le processus comprend des mesures strictes de contrôle de la qualité pour garantir la cohérence et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

La lévofuraltadone subit diverses réactions chimiques, notamment :

Oxydation : La partie nitrofurane peut être oxydée dans des conditions spécifiques.

Réduction : Le groupe nitro peut être réduit en un groupe amine.

Substitution : Le composé peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs comme le borohydrure de sodium et l'hydrogénation catalytique sont utilisés.

Substitution : Des nucléophiles tels que les amines et les thiols peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Dérivés oxydés de la lévothis compound.

Réduction : Dérivés aminés.

Substitution : Divers dérivés nitrofuranés substitués.

Applications de la recherche scientifique

La lévothis compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la chimie des nitrofuranes.

Biologie : Investigée pour ses effets sur les infections protozoaires et bactériennes.

Médecine : Explorée pour son potentiel dans le traitement de la trypanosomiase et d'autres infections.

Industrie : Utilisée dans le développement de nouveaux agents antibactériens.

Mécanisme d'action

La lévothis compound exerce ses effets en ciblant l'ADN des cellules protozoaires et bactériennes. La partie nitrofurane subit une réduction dans les cellules microbiennes, conduisant à la formation d'intermédiaires réactifs qui endommagent l'ADN et inhibent la réplication cellulaire . Ce mécanisme est similaire à celui des autres dérivés nitrofuranés, mais avec un profil unique qui réduit l'incidence des effets secondaires .

Comparaison Avec Des Composés Similaires

La lévofuraltadone est comparée à d'autres dérivés nitrofuranés tels que la this compound et la nitrofurazone :

This compound : Propriétés antibactériennes similaires, mais incidence plus élevée des effets secondaires.

Nitrofurazone : Efficace, mais associée à une toxicité plus élevée.

Composés similaires

- This compound

- Nitrofurazone

- Nitrofurantoïne

La lévothis compound se démarque par sa faible toxicité et ses propriétés antibactériennes et antiprotozoaires efficaces .

Propriétés

IUPAC Name |

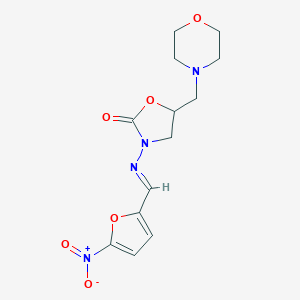

5-(morpholin-4-ylmethyl)-3-[(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVQVOQKFMFRVGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048016 | |

| Record name | Furaltadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-91-3 | |

| Record name | Furaltadone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furaltadone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is furaltadone and what is its mechanism of action?

A1: this compound is a nitrofuran antibiotic that exhibits bacteriostatic and bactericidal activity against a range of Gram-positive and Gram-negative bacteria. While its exact mechanism of action remains unclear, like other nitrofurans, it is believed to interfere with bacterial enzyme systems, particularly those involved in carbohydrate metabolism. [, ] This disruption ultimately hinders bacterial growth and survival.

Q2: Does this compound affect Escherichia coli?

A3: Yes, this compound demonstrates efficacy against Escherichia coli infections. Research has shown that it can be beneficial in treating conditions like avian vibrionic hepatitis and chronic respiratory disease complex in chickens, often complicated by E. coli. [] Furthermore, studies have investigated the effectiveness of this compound in combination therapies for eradicating Helicobacter pylori, a bacterium closely related to E. coli. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C13H16N4O6, and its molecular weight is 324.29 g/mol.

Q4: Are there any spectroscopic techniques used to characterize this compound?

A5: Yes, various spectroscopic methods have been employed to analyze this compound. Ultraviolet (UV) spectroscopy is commonly used for detection in analytical techniques like high-performance liquid chromatography (HPLC). [, ] Infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy have been utilized to elucidate its degradation pathway during ozonation. []

Q5: How is this compound metabolized in animals?

A6: this compound is rapidly metabolized in the body, primarily in the liver. [] A major metabolite is 3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), formed by N-oxidation of the morpholino ring. [, ] This metabolite is considered a marker residue for this compound exposure.

Q6: How long do this compound residues persist in animal tissues?

A7: this compound itself is rapidly depleted from tissues, but its metabolite AMOZ is more persistent. Studies in poultry found detectable levels of AMOZ in muscle, liver, and gizzard even after a 3-week withdrawal period following this compound administration. [, ] The gizzard, in particular, tends to retain higher concentrations of both parent compound and metabolites.

Q7: Can this compound and its metabolites be detected in eggs?

A8: Yes, studies have confirmed the presence of this compound and its metabolite AMOZ in both yolk and egg white after administration to laying hens. [] Similar to tissue residues, AMOZ demonstrated greater persistence in eggs compared to the parent drug.

Q8: What analytical techniques are used to detect this compound and its metabolites?

A9: Several methods are available for detecting this compound and AMOZ. High-performance liquid chromatography (HPLC) coupled with various detectors, such as diode array detectors (DAD) [, ] or tandem mass spectrometry (MS/MS) [, , , , ] provide sensitive and specific quantification. Enzyme-linked immunosorbent assay (ELISA) kits offer a rapid and convenient alternative for screening purposes. [, , ]

Q9: What are the known toxic effects of this compound?

A10: this compound has been associated with a range of side effects, including nausea, vomiting, dizziness, and rarely, severe neurological complications like neuropathy and cranial nerve palsies. [, , , ] These concerns, coupled with its carcinogenic potential, led to its ban in food-producing animals in many countries.

Q10: What is the environmental impact of this compound?

A11: The use of this compound raises concerns about its potential impact on the environment, particularly its persistence and fate in soil and water systems. While specific studies on this compound's ecotoxicological effects are limited, research exploring the biodegradation of nitrofuran antibiotics by microorganisms like Aspergillus tamarii [, ] highlights potential strategies for mitigating their environmental presence. Further research is needed to fully understand the long-term consequences of this compound contamination and develop effective remediation strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)

![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)